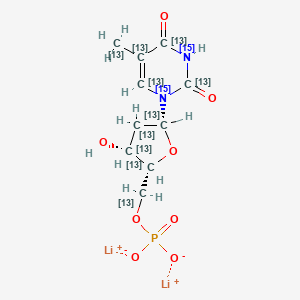
Kagimminol B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kagimminol B is a cembrene-type diterpenoid compound isolated from the marine cyanobacterium Okeania sp. It has garnered significant attention due to its selective growth-inhibitory activity against the causative agent of human African trypanosomiasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Kagimminol B is primarily isolated from natural sources, specifically the marine cyanobacterium Okeania sp. The isolation process involves solvent extraction followed by chromatographic techniques to purify the compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly obtained through laboratory-scale extraction from marine cyanobacteria.
Analyse Des Réactions Chimiques
Types of Reactions: Kagimminol B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
Applications De Recherche Scientifique
Kagimminol B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical behavior of cembrene-type diterpenoids.
Biology: Investigated for its selective growth-inhibitory activity against the causative agent of human African trypanosomiasis
Medicine: Potential therapeutic agent for treating human African trypanosomiasis due to its selective inhibitory activity.
Industry: Limited industrial applications due to its primary use in research settings.
Mécanisme D'action
Kagimminol B exerts its effects by selectively inhibiting the growth of the causative agent of human African trypanosomiasis. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with critical biological processes within the parasite .
Comparaison Avec Des Composés Similaires
Kagimminol A: Another cembrene-type diterpenoid isolated from the same marine cyanobacterium.
Other Diterpenoids: Compounds like taxol and forskolin, which also belong to the diterpenoid class.
Uniqueness: Kagimminol B is unique due to its selective growth-inhibitory activity against the causative agent of human African trypanosomiasis, which is not commonly observed in other diterpenoids .
Propriétés
Formule moléculaire |
C22H34O6 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
[(1S,2Z,4E,9R,11Z,13S)-9,12,13-trihydroxy-5,9,13-trimethyl-10-oxo-2-propan-2-ylcyclotetradeca-2,4,11-trien-1-yl] acetate |
InChI |
InChI=1S/C22H34O6/c1-14(2)17-10-9-15(3)8-7-11-21(5,26)19(24)12-20(25)22(6,27)13-18(17)28-16(4)23/h9-10,12,14,18,25-27H,7-8,11,13H2,1-6H3/b15-9+,17-10-,20-12-/t18-,21+,22-/m0/s1 |
Clé InChI |
KLWIGAVSYAUQSZ-PVAKBCQGSA-N |
SMILES isomérique |
C/C/1=C\C=C(/[C@H](C[C@](/C(=C/C(=O)[C@](CCC1)(C)O)/O)(C)O)OC(=O)C)\C(C)C |
SMILES canonique |
CC1=CC=C(C(CC(C(=CC(=O)C(CCC1)(C)O)O)(C)O)OC(=O)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




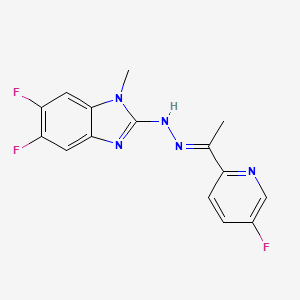

![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12385894.png)
![(1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B12385900.png)

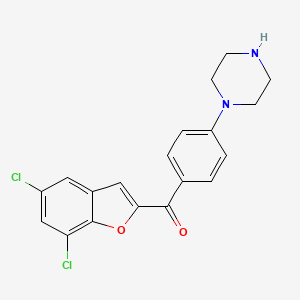
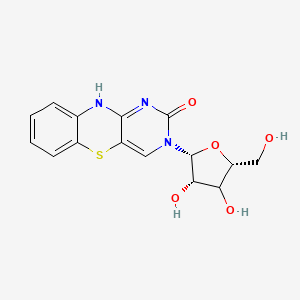
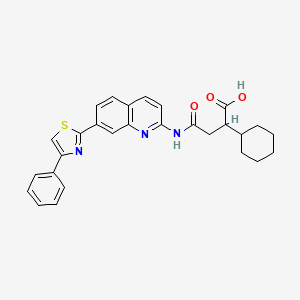
![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine](/img/structure/B12385922.png)
